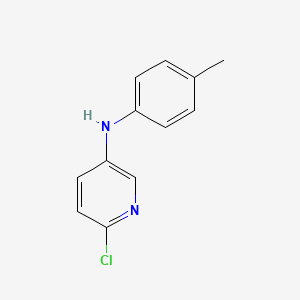
Acetamide, N-(2-chloro-3-hydroxy-4-methylphenyl)-2,2,2-trifluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(2-chloro-3-hydroxy-4-methylphenyl)-2,2,2-trifluoro- is a synthetic organic compound It is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with chlorine, hydroxyl, methyl, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-chloro-3-hydroxy-4-methylphenyl)-2,2,2-trifluoro- typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3-hydroxy-4-methylbenzene and trifluoroacetic anhydride.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under controlled temperatures and may require catalysts or specific solvents to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental compliance. This may include the use of continuous flow reactors, advanced purification techniques, and waste minimization strategies.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(2-chloro-3-hydroxy-4-methylphenyl)-2,2,2-trifluoro- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Acetamide, N-(2-chloro-3-hydroxy-4-methylphenyl)-2,2,2-trifluoro- would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-(2-chloro-4-methylphenyl)-2,2,2-trifluoro-: Lacks the hydroxyl group.
Acetamide, N-(3-hydroxy-4-methylphenyl)-2,2,2-trifluoro-: Lacks the chlorine atom.
Acetamide, N-(2-chloro-3-hydroxyphenyl)-2,2,2-trifluoro-: Lacks the methyl group.
Uniqueness
The presence of the specific substituents (chlorine, hydroxyl, methyl, and trifluoromethyl groups) in Acetamide, N-(2-chloro-3-hydroxy-4-methylphenyl)-2,2,2-trifluoro- imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from similar compounds.
For precise and detailed information, consulting scientific literature and databases is recommended.
Propriétés
Numéro CAS |
215323-01-6 |
|---|---|
Formule moléculaire |
C9H7ClF3NO2 |
Poids moléculaire |
253.60 g/mol |
Nom IUPAC |
N-(2-chloro-3-hydroxy-4-methylphenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C9H7ClF3NO2/c1-4-2-3-5(6(10)7(4)15)14-8(16)9(11,12)13/h2-3,15H,1H3,(H,14,16) |
Clé InChI |
HYDJHCUXQSESEO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)NC(=O)C(F)(F)F)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H-[1,3]Oxazolo[3,2-a]pyrrolo[1,2-d]pyrazine](/img/structure/B14240887.png)
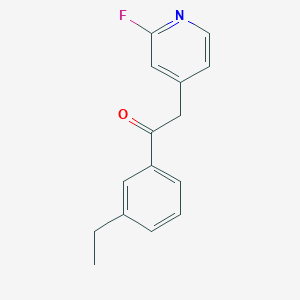
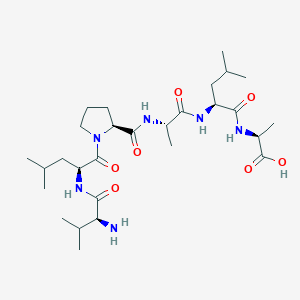
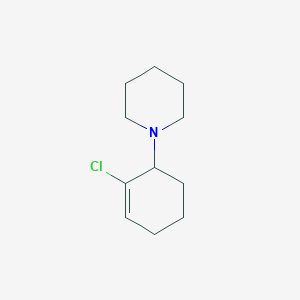
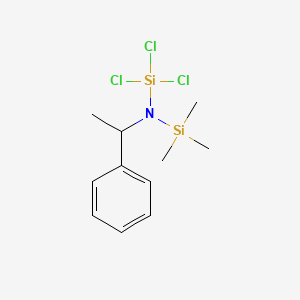

![1-[2,6-Dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B14240926.png)
![2-({[1,3-Bis(dodecyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14240929.png)
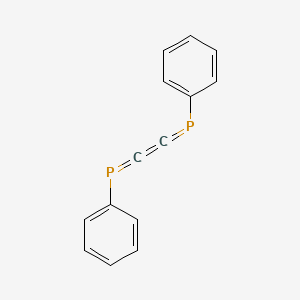
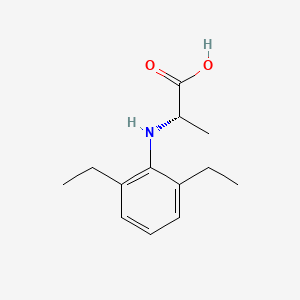
![4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14240951.png)
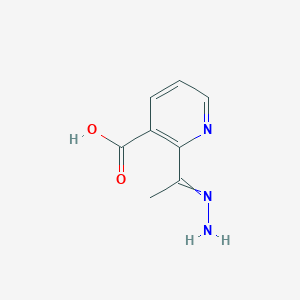
![7-Oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde](/img/structure/B14240957.png)
